Core Topic: Solubility Profile of 4-(Aminooxy)butanoic acid hydrochloride
Core Topic: Solubility Profile of 4-(Aminooxy)butanoic acid hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 4-(Aminooxy)butanoic acid hydrochloride (CAS No: 3106-67-0). It is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge, theoretical principles, and practical methodologies required to effectively work with this compound. We will delve into its physicochemical properties, explore the theoretical underpinnings of its solubility, and provide a validated experimental protocol for its precise determination.
Introduction and Physicochemical Profile
4-(Aminooxy)butanoic acid hydrochloride is a bifunctional molecule featuring a carboxylic acid and an aminooxy group. As a hydrochloride salt, its properties are significantly influenced by its ionic character, making it a compound of interest in various research and development settings, particularly as a linker or building block in medicinal chemistry. Understanding its solubility is a critical first step for any application, from reaction chemistry to formulation development.
The molecule's structure combines polar functional groups—a carboxylic acid and an aminooxy moiety—with a flexible four-carbon aliphatic chain. The presence of the hydrochloride salt dramatically increases its polarity and potential for ionization.
Table 1: Physicochemical Properties of 4-(Aminooxy)butanoic acid hydrochloride
| Property | Value | Source |
| CAS Number | 3106-67-0 | [1][2] |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][2] |
| Molecular Weight | 155.58 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 72.55 Ų | [1] |
| logP | 0.1633 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Note: The LogP value suggests a relatively balanced hydrophilic-lipophilic character for the free base, but the hydrochloride salt form will dominate its behavior, favoring solubility in polar solvents.
Principles of Solubility: A Mechanistic Perspective
The solubility of a compound is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For 4-(Aminooxy)butanoic acid hydrochloride, the following principles are paramount:
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"Like Dissolves Like" : The compound's ionic salt nature and multiple polar groups (carbonyl, hydroxyl, and the protonated aminooxy group) make it structurally similar to polar solvents. Therefore, strong solute-solvent interactions are expected in polar protic solvents like water, methanol, and ethanol, which can engage in hydrogen bonding and ion-dipole interactions.[3]
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Impact of the Hydrochloride Salt : The conversion of the basic aminooxy group to its hydrochloride salt is a key strategy to enhance aqueous solubility.[4] The salt form readily dissociates in water to form ions, which are stabilized by the high dielectric constant of the solvent, leading to significantly higher solubility than the corresponding free base.
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pH-Dependent Solubility : As a derivative of an amino acid, the compound possesses both an acidic (carboxylic acid) and a basic (aminooxy) center.[5][6] Its net charge, and therefore its solubility in aqueous media, will be highly dependent on the pH of the solution. At low pH, the carboxylic acid will be protonated (neutral) and the aminooxy group will be protonated (positive charge). In contrast, at high pH, the carboxylic acid will be deprotonated (negative charge) and the aminooxy group will be neutral. The zwitterionic form likely exists at an intermediate, isoelectric point. This pH dependency is a critical consideration for formulation and buffer selection.
Qualitative Solubility Assessment
While specific quantitative data is not widely published, the physicochemical properties allow for an authoritative prediction of its solubility behavior. The hydrochloride salt form is known to enhance solubility in polar solvents.[4]
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High Solubility Expected : Water, Methanol, Dimethyl Sulfoxide (DMSO). These polar solvents can effectively solvate the ionic components of the molecule. DMSO, being a strong, polar aprotic solvent, is effective at dissolving a wide array of organic materials, including salts.[7]
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Moderate to Low Solubility Expected : Ethanol, Isopropanol. As the alkyl chain of the alcohol solvent increases, its polarity decreases, which is expected to reduce its capacity to solubilize the highly polar salt.
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Insoluble/Sparingly Soluble Expected : Toluene, Hexane, Dichloromethane. These nonpolar and weakly polar aprotic solvents lack the ability to form strong interactions (like hydrogen bonds or ion-dipole forces) with the ionic solute, making dissolution energetically unfavorable.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method, developed by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[8][9] This protocol provides a self-validating system for generating trustworthy data.
Causality Behind the Method
This method is designed to ensure that a true equilibrium is reached between the undissolved solid compound and the saturated solution. Shaking for an extended period (24-72 hours) allows sufficient time for the dissolution process to reach a steady state, overcoming any kinetic barriers.[10] The final analysis of the supernatant provides the concentration of the solute at saturation, which is the definition of thermodynamic solubility.
Step-by-Step Methodology
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Preparation : Add an excess amount of 4-(Aminooxy)butanoic acid hydrochloride to a series of vials, each containing a precisely measured volume of the selected solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
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Equilibration : Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time, typically 24 to 48 hours, to allow the system to reach equilibrium.[10]
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Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment completely. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant from each vial. Take care not to disturb the solid material at the bottom.
-
Dilution : Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation : Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Experimental Outcomes
When determining solubility, several factors must be controlled to ensure data accuracy and reproducibility. The logical relationship between these factors and the final result is crucial for a robust experimental design.
Caption: Key Factors Influencing the Solubility of Ionizable Compounds.
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Temperature : Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and recorded temperature is essential.
-
pH (for aqueous solutions) : As discussed, the ionization state of 4-(Aminooxy)butanoic acid hydrochloride is pH-dependent. A comprehensive solubility profile should include measurements across a range of pH values, particularly those relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, 7.4).
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Compound Purity : The presence of impurities can suppress or artificially enhance measured solubility. Using a well-characterized compound with high purity (≥95%) is mandatory for reliable data.[1]
Conclusion
4-(Aminooxy)butanoic acid hydrochloride is a polar, ionizable molecule whose solubility is dominated by its hydrochloride salt form. It is expected to be highly soluble in polar protic solvents like water and methanol, with decreasing solubility in less polar organic solvents. Due to its acidic and basic functional groups, its aqueous solubility is critically dependent on pH. While comprehensive quantitative data is sparse in public literature, this guide provides the theoretical framework and a robust, validated experimental protocol—the shake-flask method—to enable researchers to generate high-quality, reliable solubility data tailored to their specific applications. Accurate determination of this fundamental property is an indispensable step in leveraging the full potential of this versatile chemical entity in drug development and chemical synthesis.
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